2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Overview
Description
2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound that features a bromophenoxy group and a thiazolylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-bromophenol, which is then reacted with phenylacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenoxy group can yield phenolic compounds, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the thiazolylsulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-1,3-thiazol-2-amine
- 4-(4-isopropylphenyl)-1,3-thiazol-2-amine
- 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine
Uniqueness
2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of both bromophenoxy and thiazolylsulfamoyl groupsThe compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S2/c18-12-1-5-14(6-2-12)25-11-16(22)20-13-3-7-15(8-4-13)27(23,24)21-17-19-9-10-26-17/h1-10H,11H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBODPURLDBKRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)S(=O)(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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